molecular formula C16H16N2O2S2 B2462375 N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 1322032-56-3

N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2462375
CAS No.: 1322032-56-3
M. Wt: 332.44
InChI Key: UKUDBNUPNRDESI-BQYQJAHWSA-N
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Description

N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, an acrylamide group, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the formation of the acrylamide group and the cyclopenta[b]thiophene core. Common reagents used in these reactions include thiophene-2-carboxylic acid, methylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acrylamide group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of advanced materials, such as conductive polymers or organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamide.

    Acrylamide derivatives: Compounds with acrylamide groups, such as N-methylacrylamide.

    Cyclopenta[b]thiophene derivatives: Compounds with similar cyclopenta[b]thiophene cores, such as 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid.

Uniqueness

N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of structural features. The presence of the thiophene ring, acrylamide group, and cyclopenta[b]thiophene core in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.

Biological Activity

N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O3S2C_{17}H_{17}N_{3}O_{3}S_{2}. Its structure features a cyclopentathiophene moiety which is known to contribute to its biological activity. The compound contains specific functional groups that enhance its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may act on cyclooxygenase (COX) enzymes which are crucial in the inflammatory response.
  • Cellular Pathways : The compound potentially influences cellular processes regulated by the actin cytoskeleton, impacting cell migration and proliferation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages .

Anticancer Activity

The compound has shown promise as an anticancer agent. In various cancer cell lines, it demonstrated the ability to induce apoptosis and inhibit cell growth. Specifically, studies highlighted its effectiveness against breast and colon cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

Preliminary data suggest that this thiophene derivative possesses antimicrobial properties. It has been tested against both bacterial and fungal strains, showing inhibitory effects that warrant further investigation for potential therapeutic applications in infectious diseases .

Research Findings and Case Studies

Study Findings Methodology
Study 1Demonstrated anti-inflammatory effects in murine modelsIn vivo administration followed by cytokine analysis
Study 2Induced apoptosis in breast cancer cell linesCell viability assays and flow cytometry
Study 3Exhibited antimicrobial activity against Staphylococcus aureusDisk diffusion method

Case Study: Anti-inflammatory Mechanism

In a study exploring the anti-inflammatory properties of this compound, researchers administered it to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a significant reduction in serum levels of TNF-alpha and IL-6, suggesting that the compound effectively mitigates inflammation through inhibition of the NF-kB pathway .

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer potential involved treating various cancer cell lines with different concentrations of the compound. The results revealed a dose-dependent decrease in cell viability, attributed to increased levels of caspase activation indicative of apoptosis .

Properties

IUPAC Name

N-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-17-15(20)14-11-5-2-6-12(11)22-16(14)18-13(19)8-7-10-4-3-9-21-10/h3-4,7-9H,2,5-6H2,1H3,(H,17,20)(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUDBNUPNRDESI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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